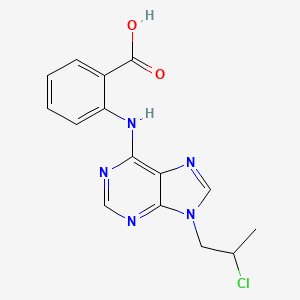

(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid

Beschreibung

(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid ist eine komplexe organische Verbindung, die zur Klasse der Purinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Purinringsystems aus, das mit einer 2-Chlorpropyl-Gruppe und einer Anthranilsäure-Einheit substituiert ist.

Eigenschaften

CAS-Nummer |

64127-08-8 |

|---|---|

Molekularformel |

C15H14ClN5O2 |

Molekulargewicht |

331.76 g/mol |

IUPAC-Name |

2-[[9-(2-chloropropyl)purin-6-yl]amino]benzoic acid |

InChI |

InChI=1S/C15H14ClN5O2/c1-9(16)6-21-8-19-12-13(17-7-18-14(12)21)20-11-5-3-2-4-10(11)15(22)23/h2-5,7-9H,6H2,1H3,(H,22,23)(H,17,18,20) |

InChI-Schlüssel |

RYQNQIKRBKHRKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilsäure umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg beinhaltet die Alkylierung eines Purinderivats mit 2-Chlorpropylhalogenid unter basischen Bedingungen, gefolgt von der Einführung der Anthranilsäure-Einheit durch eine Kupplungsreaktion. Die Reaktionsbedingungen erfordern häufig die Verwendung polarer aprotischer Lösungsmittel wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat (K2CO3), um die Reaktionen zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der 2-Chlorpropyl-Gruppe stattfinden, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in saurem oder basischem Medium, H2O2 in Gegenwart von Katalysatoren.

Reduktion: NaBH4 in Methanol oder Ethanol, LiAlH4 in trockenem Ether.

Substitution: Amine oder Thiole in polaren Lösungsmitteln wie DMF oder Dimethylsulfoxid (DMSO).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Purinderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an der DNA-Replikation oder -Reparatur beteiligt sind, hemmen und dadurch krebshemmende Eigenschaften aufweisen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of (1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)benzoesäure

- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)salicylsäure

- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)phenylessigsäure

Einzigartigkeit

(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilsäure ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Purinrings als auch einer Anthranilsäure-Einheit einzigartig. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen machen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.